molecular formula C14H12N4O4S2 B2767622 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide CAS No. 941966-52-5

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide

Cat. No.: B2767622
CAS No.: 941966-52-5
M. Wt: 364.39
InChI Key: MFNPTBXHHMJAQY-UHFFFAOYSA-N
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Description

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide is a heterocyclic compound that features a thiazolopyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties. The presence of both thiazole and pyrimidine rings in its structure contributes to its biological activity.

Scientific Research Applications

Chemistry

In chemistry, N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its efficacy against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound’s anticancer properties are of particular interest. It has been found to inhibit the growth of certain cancer cell lines, potentially through the disruption of DNA synthesis or repair mechanisms.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity, due to its heterocyclic structure.

Future Directions

Thiazolo[3,2-a]pyrimidines are promising scaffolds for the design of new medicines, including anticancer drugs . Future research may focus on the design and synthesis of new thiazolo[3,2-a]pyrimidine derivatives with improved biological activities and safety profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide typically involves the following steps:

    Formation of the Thiazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the thiazolopyrimidine ring system. This can be achieved by reacting 2-aminothiazole with a suitable diketone under acidic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the thiazolopyrimidine intermediate with sulfonyl chloride in the presence of a base such as pyridine.

    Coupling with Benzamide: The final step involves coupling the sulfamoyl-thiazolopyrimidine intermediate with 4-aminobenzamide under conditions that facilitate amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the benzamide ring.

Comparison with Similar Compounds

Similar Compounds

    N-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide: Similar structure but lacks the methyl group at the 7-position.

    N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzoic acid: Similar structure but with a carboxylic acid group instead of the benzamide.

Uniqueness

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide is unique due to the presence of both the thiazolopyrimidine core and the sulfamoylbenzamide moiety. This combination imparts distinct biological activities and chemical reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4S2/c1-8-11(13(20)18-6-7-23-14(18)16-8)17-12(19)9-2-4-10(5-3-9)24(15,21)22/h2-7H,1H3,(H,17,19)(H2,15,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNPTBXHHMJAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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